2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The reaction proceeds through a series of steps including N-propargylation and subsequent cyclization to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of solid-phase synthesis and continuous flow reactors are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines
Uniqueness
2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific substitution pattern and the presence of both dimethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
919533-29-2 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C14H12N2O2/c1-9-10(2)15-13(17)8-12(16(15)14(9)18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
OSJUKJYZNISLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=O)C=C(N2C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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